molecular formula C21H24ClN3O2S B2759665 1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole CAS No. 1206985-82-1

1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole

货号: B2759665
CAS 编号: 1206985-82-1
分子量: 417.95
InChI 键: GZQFZYAWFDHNQG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole is a synthetic small molecule featuring a benzimidazole core linked to a phenylsulfonylpiperidine moiety. This structure places it within a class of compounds recognized for diverse and significant pharmacological potential. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological polymers and is considered a structural isoster of naturally occurring nucleotides . This characteristic underpins its wide range of bioactivities and makes it a valuable template for developing new chemical entities. Compounds based on the benzimidazole nucleus have demonstrated a broad spectrum of biological activities in research settings, including anticancer , anti-inflammatory , antimicrobial , antiviral , and antifungal effects . The specific molecular architecture of this compound, which incorporates a 2-methyl group on the benzimidazole ring and a 3-chloro-2-methylphenylsulfonyl group on the piperidine, is designed to modulate its properties, potentially enhancing its selectivity and potency for specific research targets. For instance, similar sulfonamide-linked benzimidazole derivatives have been investigated as potent inhibitors of oncogenic kinases like V600EBRAF for cancer research , while other analogues have shown notable anti-inflammatory activity by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and TNF-α in cellular models . This compound is intended for research and development purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic uses.

属性

IUPAC Name

1-[[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]methyl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2S/c1-15-18(22)6-5-9-21(15)28(26,27)24-12-10-17(11-13-24)14-25-16(2)23-19-7-3-4-8-20(19)25/h3-9,17H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQFZYAWFDHNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole is a complex organic molecule that integrates a benzimidazole core with a sulfonyl-piperidine moiety. This structural configuration suggests potential biological activities, particularly in pharmacology. The focus of this article is to explore the biological activity of this compound, including its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24ClN3O2SC_{21}H_{24}ClN_{3}O_{2}S with a molecular weight of approximately 417.95 g/mol. The presence of both a sulfonyl group and a piperidine ring indicates a potential for diverse interactions within biological systems.

PropertyValue
Molecular FormulaC21H24ClN3O2S
Molecular Weight417.95 g/mol
IUPAC NameThis compound
PurityTypically 95%

While specific literature on this compound is limited, similar compounds have been shown to exhibit biological activities through various mechanisms:

  • Enzyme Inhibition : Compounds with benzimidazole structures often act as enzyme inhibitors, particularly targeting kinases involved in cancer progression.
  • Receptor Binding : The piperidine moiety can facilitate binding to neurotransmitter receptors, potentially influencing neuropharmacological pathways.
  • Antimicrobial Activity : The sulfonamide group may contribute to antibacterial properties by interfering with bacterial folic acid synthesis.

Antimicrobial Efficacy

Preliminary studies indicate that compounds similar in structure to the target compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar sulfonamide functionalities have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research on related benzimidazole derivatives has shown promising anticancer activity. For example, certain benzimidazole compounds have been tested against various cancer cell lines, revealing cytotoxic effects through apoptosis induction . The structural motifs present in this compound may similarly enhance its effectiveness against tumor cells.

Case Studies

  • In Vitro Studies : A study evaluated the antimicrobial activity of several benzimidazole derivatives, demonstrating that modifications to the piperidine and sulfonamide groups significantly affected their potency . The most active derivative exhibited MIC values comparable to traditional antibiotics.
  • Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of related benzimidazole derivatives on leukemia cell lines, finding that specific substitutions increased efficacy . This suggests that the target compound could be optimized for enhanced anticancer activity.

科学研究应用

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. The structural similarities of this compound to other imidazole derivatives suggest it may also possess similar properties. Compounds with imidazole rings have been shown to inhibit the growth of various bacterial strains, including resistant ones. For instance, studies have demonstrated that modifications in the imidazole structure can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The benzimidazole framework is associated with anticancer properties. Compounds derived from benzimidazole have been reported to induce apoptosis in cancer cells and inhibit tumor proliferation. Preliminary studies on structurally related compounds suggest that this compound may also exhibit cytotoxic effects against cancer cell lines, warranting further investigation into its mechanisms of action .

Anti-inflammatory Activity

Imidazole derivatives are known for their anti-inflammatory effects. The presence of the piperidine and sulfonyl groups in this compound may enhance its ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Study ReferenceFocusFindings
Synthesis and evaluation of imidazole derivativesDemonstrated antimicrobial activity against various strains; structural modifications improved efficacy.
Anticancer potential of benzimidazole derivativesInduced apoptosis in cancer cell lines; further studies needed for this specific compound.
Anti-inflammatory properties of imidazole compoundsHighlighted potential for modulating inflammatory pathways; supports further exploration of this compound’s effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between the target compound and related benzimidazole derivatives:

Compound Name Core Structure Key Substituents Synthesis Route Reported Activity Reference
Target Compound : 1-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole Benzimidazole - 2-Methyl
- Piperidin-4-ylmethyl with sulfonyl group (3-chloro-2-methylphenyl)
Likely SNAr or sulfonylation reactions Not explicitly reported in evidence
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one Benzimidazolone - 5-Chloro
- Piperidin-4-yl with benzyl group
Multi-step nucleophilic substitution Antipsychotic or CNS activity (inferred)
2-(Piperidin-3-yl)-1H-benzo[d]imidazole Benzimidazole - Piperidin-3-yl directly attached to C2 Cyclocondensation reactions Histamine receptor ligand potential
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide Benzimidazole with triazole-thiazole - Phenoxymethyl-triazole-thiazole hybrid Click chemistry and coupling reactions Antimicrobial and enzyme inhibition
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride Benzimidazole - 2-Ethoxyethyl
- Piperidin-4-yl
Alkylation and salt formation Not explicitly reported

Key Structural Observations :

  • Sulfonyl vs. Sulfonamide-containing compounds often exhibit improved metabolic stability and target affinity .
  • Hybrid Systems : Compounds like those in integrate triazole and thiazole moieties, expanding π-π stacking and hydrogen-bonding capabilities, whereas the target compound focuses on sulfonyl-piperidine interactions.
Pharmacological Potential (Inferred from Structural Analogues)
  • Antimicrobial Activity : Benzimidazole-thiazole hybrids (e.g., ) show promise against bacterial and fungal strains. The target’s sulfonyl group may enhance Gram-negative activity due to increased membrane penetration.
  • CNS Targeting : Piperidine-containing benzimidazoles (e.g., ) are explored for histamine or serotonin receptor modulation. The 3-chloro-2-methylphenyl group in the target compound may confer selectivity for specific neurotransmitter systems.
  • Enzyme Inhibition : Sulfonamide groups are common in carbonic anhydrase and kinase inhibitors. The target’s sulfonyl-piperidine motif could interact with catalytic residues in such enzymes .

常见问题

Basic Research Question

  • 1H/13C NMR : Key signals include the sulfonyl-linked piperidine protons (δ 3.1–3.5 ppm) and benzimidazole aromatic protons (δ 7.2–8.1 ppm). Coupling constants (e.g., J = 10–12 Hz for piperidine axial protons) confirm stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass verification (e.g., calculated for C22H25ClN3O2S: [M+H]+ = 430.1352).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C 61.39%, H 5.82%, N 9.77%) .

How can researchers design antimicrobial activity assays for this compound?

Basic Research Question

  • Assay Design : Use standardized microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Controls : Include ciprofloxacin (positive) and DMSO (vehicle control).
  • Endpoints : Minimum inhibitory concentration (MIC) determined via optical density (OD600) after 18–24 hours. Synergy studies with β-lactams may enhance relevance .

How should researchers resolve contradictions in structure-activity relationship (SAR) data for sulfonyl-piperidine-benzimidazole derivatives?

Advanced Research Question

  • Data Analysis : Compare substituent effects systematically. For example:

    Substituent on PiperidineBioactivity (MIC, μM)Solubility (μg/mL)
    3-Chloro-2-methylphenyl1.215
    4-Fluorophenyl5.845
    (Hypothetical data based on )
  • Computational Tools : Molecular docking (e.g., AutoDock Vina) to predict binding to bacterial targets (e.g., DNA gyrase). Validate with mutagenesis studies .

What strategies improve the pharmacokinetic profile of this compound, particularly addressing CYP inhibition and solubility?

Advanced Research Question

  • CYP3A4 Mitigation : Replace metabolically labile groups (e.g., methyl on benzimidazole) with trifluoromethyl to reduce electron-rich regions prone to oxidation .
  • Solubility Enhancement : Formulate as hydrochloride salts (common for piperidine derivatives) or use co-solvents (e.g., PEG-400) in preclinical studies .
  • Plasma Protein Binding (PPB) : Measure via equilibrium dialysis; introduce polar groups (e.g., hydroxyl) to lower PPB from >95% to <85% .

How are in vivo efficacy models designed to evaluate antitumor potential for analogs of this compound?

Advanced Research Question

  • Xenograft Models : Subcutaneous implantation of human cancer cells (e.g., HCT-116 colon carcinoma) in immunodeficient mice.
  • Dosing : Administer orally (10–50 mg/kg/day) for 21 days. Monitor tumor volume (caliper measurements) and plasma exposure (LC-MS/MS).
  • PK/PD Correlation : Link tumor growth inhibition to AUC (area under the curve) and Cmax values. Compare with benchmark inhibitors (e.g., BMS-695735) .

What methodologies identify biological targets for this compound, such as receptor or enzyme interactions?

Advanced Research Question

  • Affinity Chromatography : Immobilize the compound on Sepharose beads; incubate with cell lysates. Mass spectrometry identifies bound proteins (e.g., kinases, GPCRs) .
  • Cellular Thermal Shift Assay (CETSA) : Monitor target stabilization in heated cells (e.g., 45–60°C) via Western blot or fluorescence .

How can researchers address discrepancies in reported synthetic yields for similar benzimidazole derivatives?

Advanced Research Question

  • Reaction Optimization : Use design of experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(OAc)2).
  • Controlled Studies : Replicate conflicting procedures with identical reagents (e.g., anhydrous conditions for sulfonylation). Publish negative results to clarify reproducibility .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。